molecular formula C26H28O13 B150516 Mirificin CAS No. 103654-50-8

Mirificin

Cat. No.: B150516
CAS No.: 103654-50-8
M. Wt: 548.5 g/mol
InChI Key: ZBXWGKPUSLRPHX-QOIVFALESA-N
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Mechanism of Action

Target of Action

Mirificin, also known as Puerarin apioside, is an isoflavone found in Puerariae Lobatae Radix . The primary target of this compound is Tyrosinase (TYR) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

This compound interacts with Tyrosinase by inhibiting its activity . The inhibition of Tyrosinase by this compound has been quantified with an IC50 value of 12.66 μM . This interaction results in a decrease in melanin production, which could potentially be beneficial in the prevention of melanoma and skin tumor .

Biochemical Pathways

The biochemical pathway of this compound involves the transformation of the compound into active aglycones by gut microflora . The first step in this pathway is catalyzed by isoflavone synthase, which involves nicotinamide adenine dinucleotide phosphate (NADPH) and the presence of oxygen, leading to the formation of 2-hydroxyisoflavanone .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The hydrophobic character of aglycones and their metabolites enables their efficient transport through the intestinal wall, resulting in higher bioavailability . This compound has the ability to rapidly penetrate the blood-brain barrier . Numerous studies have shown differences in tissue distribution after oral and intravenous administration .

Result of Action

The inhibition of Tyrosinase by this compound results in a decrease in melanin production. This could potentially have a protective effect against melanoma and skin tumors . Additionally, the antioxidant and anti-inflammatory properties of Puerarin, a compound closely related to this compound, provide the basis for its comprehensive biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of isolation of this compound from vacuum-dried aqueous-ethanolic extracts of kudzu roots can be optimized using a biphasic solvent system in centrifugal partition chromatography

Biochemical Analysis

Biochemical Properties

Mirificin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being explored. It is known that this compound can penetrate the blood-brain barrier and exert neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Chemical Reactions Analysis

Mirificin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mirificin has a wide range of scientific research applications:

Properties

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXWGKPUSLRPHX-QOIVFALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337021
Record name Mirificin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103654-50-8
Record name Mirificin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirificin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIRIFICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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